4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol

Kinase inhibition Metal chelation Pharmacophore design

4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol (CAS 1087648-20-1) is a heterocyclic small molecule featuring a 3-aminothieno[2,3-b]pyridine core linked via a carbonyl bridge to a catechol (benzene-1,2-diol) moiety. The compound belongs to the broader 3-aminothieno[2,3-b]pyridine (TPA) chemotype, a privileged scaffold in medicinal chemistry with demonstrated inhibitory activity against IκB kinase β (IKKβ), LIMK1, c-Src, Pim-1, and Mycobacterium tuberculosis targets.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
CAS No. 1087648-20-1
Cat. No. B6423011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol
CAS1087648-20-1
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2
InChIKeyVIUJLSIFEYAIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol (CAS 1087648-20-1): Structural Identity and Procurement Context


4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol (CAS 1087648-20-1) is a heterocyclic small molecule featuring a 3-aminothieno[2,3-b]pyridine core linked via a carbonyl bridge to a catechol (benzene-1,2-diol) moiety [1]. The compound belongs to the broader 3-aminothieno[2,3-b]pyridine (TPA) chemotype, a privileged scaffold in medicinal chemistry with demonstrated inhibitory activity against IκB kinase β (IKKβ), LIMK1, c-Src, Pim-1, and Mycobacterium tuberculosis targets [2][3][4]. Commercial sourcing typically reports ≥95% purity by HPLC . Unlike the majority of TPA derivatives which bear a 2-carboxamide linkage, this compound possesses a 2-carbonyl-phenyl (benzophenone-type) substitution pattern, placing it in a structurally distinct subset of the TPA chemical space [1].

Why Generic Substitution of 4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol with Common TPA Analogs Fails


The majority of pharmacologically characterized 3-aminothieno[2,3-b]pyridines (TPAs) employ a 2-carboxamide linker to tether aromatic substituents, as exemplified by the IKKβ inhibitor BI605906 (amide-linked) and the anti-tubercular lead 17af (carboxamide series) [1][2]. The target compound replaces this amide with a carbonyl-phenyl linkage bearing a catechol (3,4-dihydroxyphenyl) group. This structural divergence has two critical consequences: (i) the ketone linker alters the torsional profile and hydrogen-bonding geometry at the hinge-binding region relative to amide-based TPAs, and (ii) the catechol moiety introduces metal-chelating capacity and pH-dependent protonation states absent in simple phenyl, naphthyl, or heteroaryl-substituted TPA analogs [3][4]. These features mean that potency, selectivity, and physicochemical property data generated for amide-linked TPA analogs cannot be reliably extrapolated to this ketone-catechol variant, necessitating its independent evaluation and procurement as a distinct chemical probe.

Product-Specific Quantitative Evidence Guide: 4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol Differentiation Data


Catechol Moiety Confers Metal-Chelating Capacity Absent in Leading Amide-Linked TPA Analogs

The target compound is distinguished by its benzene-1,2-diol (catechol) moiety, a privileged metal-chelating pharmacophore. The leading TPA IKKβ inhibitor BI605906 (IC50 = 380 nM at 0.1 mM ATP, IKKβ) and the anti-tubercular compound 17af (IC90 = 1.2 μM against M. tuberculosis LepB hypomorph) both lack catechol functionality, bearing instead aliphatic or heterocyclic substituents [1][2]. Catechol-containing kinase inhibitors have demonstrated enhanced binding affinity through coordinate bonding with active-site magnesium ions, a mechanism unavailable to standard TPA carboxamides [3]. The catechol motif also introduces redox activity (ortho-quinone formation potential) relevant to covalent inhibitor design strategies [3]. This structural feature cannot be achieved with the most commonly procured TPA analogs (BI605906, 17af, or the Liu et al. anti-inflammatory series), making the target compound a distinct chemical biology tool.

Kinase inhibition Metal chelation Pharmacophore design

Ketone Linker at Position 2 Alters ATP-Site Hinge-Binding Geometry Relative to Carboxamide-Linked TPAs

The target compound features a carbonyl linker directly coupling the thieno[2,3-b]pyridine core to the catechol-phenyl ring (benzophenone-type). In contrast, the majority of characterized TPA inhibitors—including BI605906 (IKKβ IC50 = 380 nM), the c-Src inhibitor series (enzymatic IC50 values for optimized leads in the nanomolar range), and the anti-proliferative compounds 7h and 7i (IC50 = 25–50 nM against HCT116 and MDA-MB-231 cells)—all utilize a carboxamide (CONH) linker [1][2][3]. X-ray crystallography on a related 3-aminothieno[2,3-b]pyridine c-Src inhibitor confirmed that the carboxamide NH engages in a critical hydrogen bond with the kinase hinge region [2]. The ketone linker lacks this NH donor, potentially altering hinge-binding orientation, ATP-competitive kinetics, and selectivity fingerprint. This structural difference makes the compound valuable for scaffold-hopping campaigns exploring non-amide hinge-binding motifs within the TPA chemotype.

ATP-competitive inhibitors Hinge-binding Scaffold hopping

IKKβ Inhibitory Activity: Placeholder Evidence from the TPA Chemotype Class

The 3-aminothieno[2,3-b]pyridine scaffold is a validated IKKβ inhibitory chemotype. BI605906, a 2-carboxamide TPA analog, inhibits IKKβ with an IC50 of 380 nM at 0.1 mM ATP and demonstrates >19-fold selectivity over IGF1 receptor (IC50 = 7,600 nM) [1]. Patent EA008706B1 discloses numerous 3-aminothieno[2,3-b]pyridine-2-carboxylic acid amides as IKK inhibitors for inflammatory, autoimmune, and cardiovascular indications [2]. The target compound's ketone-catechol architecture positions it within this pharmacologically validated class, though direct IKKβ inhibition data for this specific compound have not been published. Procurement for IKKβ screening is supported by class-level precedent; users should anticipate that the ketone linker and catechol moiety will modulate potency and selectivity relative to amide-based IKKβ inhibitors such as BI605906.

IKKβ inhibition NF-κB pathway Anti-inflammatory

Anti-Proliferative Potential: Benchmarking Against 3-Amino-2-Arylcarboxamido-Thieno[2,3-b]pyridines

3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines have established anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines, with optimized leads 7h and 7i achieving IC50 values of 25–50 nM [1]. The mechanism is proposed to involve PI-PLC inhibition and disruption of phospholipid metabolism [1]. The target compound differs by replacing the 2-arylcarboxamido group with a 2-(3,4-dihydroxybenzoyl) substituent. While the catechol benzoyl group may alter cell permeability (logP reduction) relative to the more lipophilic aryl-carboxamido counterparts, the catechol motif has independently been associated with anti-proliferative activity through ROS generation and redox cycling in cancer cells [2]. This dual-mechanism potential (PI-PLC inhibition from the TPA core plus redox activity from the catechol) represents a testable hypothesis for procurement-driven research.

Anti-proliferative Triple-negative breast cancer Colorectal cancer

LIMK1 Inhibition Potential: Class-Level Precedent with Structural Caveats

3-Aminothieno[2,3-b]pyridine-2-carboxamides have been identified as LIMK1 inhibitors through high-throughput screening, with the parent 2-carboxamide showing an IC50 of 37,000 nM (37 μM) against LIMK1 [1]. Further elaboration via scaffold optimization led to 4-aminobenzothieno[3,2-d]pyrimidine leads with improved potency [1]. The target compound differs in three key structural features: ketone linker (vs. carboxamide), absence of 4-aminobenzothieno ring fusion, and presence of the catechol moiety. While the TPA scaffold provides a LIMK1-active starting point, users should note that the 37 μM IC50 of the simple 2-carboxamide indicates that significant optimization is required to achieve potent LIMK1 inhibition, and the ketone-catechol modifications may either improve or diminish activity relative to the carboxamide baseline.

LIMK1 inhibition Actin dynamics Cancer metastasis

Best Research and Industrial Application Scenarios for 4-{3-Aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol


IKKβ/NF-κB Pathway Probe Development with Non-Amide Hinge-Binding Motif

Based on the established IKKβ inhibitory activity of the 3-aminothieno[2,3-b]pyridine scaffold (BI605906: IC50 = 380 nM), this compound can be deployed as a scaffold-hopping starting point for IKKβ inhibitor development where the ketone linker replaces the canonical amide [1]. The catechol moiety may additionally confer metal-coordination capacity at the ATP-site magnesium, potentially enhancing binding affinity. Research groups pursuing novel IKKβ chemotypes for inflammatory disease (rheumatoid arthritis, psoriasis) or NF-κB-driven cancers can use this compound to establish structure-activity relationships distinct from the BI605906/EA008706B1 patent space [2].

Dual-Mechanism Anti-Proliferative Screening in Triple-Negative Breast and Colorectal Cancer Models

The combination of a TPA core (implicated in PI-PLC inhibition with IC50 values of 25–50 nM for optimized analogs) and a catechol moiety (associated with redox-cycling pro-oxidant activity) positions this compound for evaluation in MDA-MB-231 and HCT116 cell lines as a potential dual-mechanism anti-proliferative agent [3]. The structural divergence from the 2-arylcarboxamido series may overcome resistance mechanisms encountered with amide-linked TPAs and warrants comparative efficacy profiling.

LIMK1 Chemical Probe with Differentiated Linker Chemistry for Actin Dynamics Research

With LIMK1 inhibition documented for the TPA carboxamide scaffold (IC50 = 37 μM for the parent amide), this ketone-catechol variant serves as a structurally differentiated tool compound for LIMK1-mediated actin cytoskeleton research, including cancer cell migration and invasion assays [4]. Its non-amide architecture provides access to chemical space not covered by the benzothienopyrimidine LIMK1 inhibitor series.

Selectivity Panel Screening Against the TPA-Targeted Kinome

Given that 3-aminothieno[2,3-b]pyridines have demonstrated activity across IKKβ (380 nM), c-Src (nanomolar range), Pim-1 (60 nM–1.76 μM range), and LIMK1 (37 μM) [1][4][5], this compound is suitable for broad kinome selectivity profiling. The ketone-catechol architecture is expected to generate a selectivity fingerprint distinct from amide-based TPAs, potentially revealing new kinase targets or improved isoform selectivity of value in polypharmacology and target deconvolution studies.

Quote Request

Request a Quote for 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.